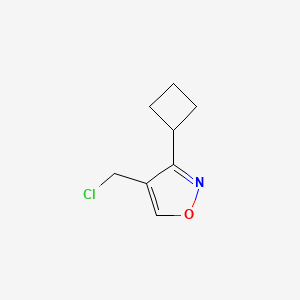

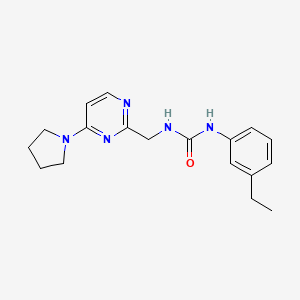

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, similar compounds with furan and thiophene moieties have been synthesized and characterized in the literature, indicating a growing interest in such structures due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the formation of an intermediate such as an ethyl acetate derivative, followed by further functionalization. For example, a one-pot three-component synthesis method has been described using 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst, which offers advantages such as good yields and environmentally friendly conditions . Although the exact synthesis of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as Mass, NMR, and FTIR . Additionally, single-crystal X-ray crystallography has provided insights into the crystal packing and hydrogen bonding interactions in these molecules . The inclination of the acetamide unit to the furan ring and the presence of hydrogen bonds are common structural features that could be expected in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through their interactions with other molecules. For instance, computational studies using density functional theory (DFT) have been conducted to investigate the interactions between a similar compound and DNA bases, which are crucial for understanding the biological activity . The electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) calculations are tools that can be used to predict the reactivity of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonds, as observed in the crystal structure analysis, can influence the solubility and melting points of these compounds . The Hirshfeld surface analysis provides a visual representation of intermolecular interactions, which can be used to predict various physical properties . The antimicrobial and antioxidant activities of these compounds have been evaluated, showing significant potential in these areas .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

The compound has been a focus in studies exploring heteroaromatic decarboxylative Claisen rearrangement reactions, where furan and thiophene derivatives are used to yield 2,3-disubstituted heteroaromatic products. Such chemical transformations are crucial for synthesizing complex organic molecules with potential applications in drug development and material science (Craig et al., 2005).

Catalysis and Synthetic Methodology

In another study, the efficient synthesis of new N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives was demonstrated using a one-pot three-component synthesis method. This showcases the compound's role in facilitating the development of new synthetic routes that are environmentally friendly and efficient, highlighting its importance in green chemistry (Raju et al., 2022).

Material Science and Polymer Chemistry

Research into the electrochemical polymerization of 2-(thiophen-2-yl)furan and its enhanced capacitance properties when used in supercapacitor applications illustrates the compound's significance in the development of new materials for energy storage. Such studies contribute to the advancement of technologies for renewable energy and sustainable development (Mo et al., 2015).

Pharmacology and Biological Activity

Although specifically excluding drug use and dosage information as per request, it's noteworthy that the structural motifs related to furan and thiophene rings in compounds have been explored for their potential biological activities, including antimicrobial and cytotoxic effects. Such studies lay the groundwork for future drug discovery and development processes, underscoring the compound's relevance in medicinal chemistry (Arora et al., 2013).

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-2-thiophen-2-yl-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(9-14-3-1-7-20-14)17(10-13-5-6-19-12-13)11-15-4-2-8-21-15/h1-8,12H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXGEZQKNLSEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2541506.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)

![N-(2,4-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)

![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)

![(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2541514.png)